molecular formula C37H56O10 B190949 26-Deoxyactein CAS No. 264624-38-6

26-Deoxyactein

Cat. No. B190949
M. Wt: 660.8 g/mol
InChI Key: GCMGJWLOGKSUGX-RBKCHLQLSA-N
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Description

26-Deoxyactein is a triterpenoid . It is a major constituent of black cohosh (C. racemosa) . It has a role as a metabolite .


Synthesis Analysis

26-Deoxyactein was isolated from the roots/rhizomes of Cimicifuga racemosa . The structures and absolute stereochemistry of 26-Deoxyactein were established by spectroscopic methods (FABMS, 1H and 13C NMR) and single-crystal X-ray data analysis .


Molecular Structure Analysis

The molecular formula of 26-Deoxyactein is C37H56O10 . The structures and absolute stereochemistry of 26-Deoxyactein were established by spectroscopic methods (FABMS, 1H and 13C NMR) and single-crystal X-ray data analysis .

Scientific Research Applications

  • Antitumor Activities : 26-Deoxyactein, along with another compound actein, exhibited significant in vitro and in vivo antitumor activities. This includes inhibiting the proliferation of various human cancer cell lines and reducing microvessel density in xenograft tumors, suggesting potential use in cancer treatment (Wu et al., 2016).

  • Protection Against Cellular Damage : 26-Deoxyactein demonstrated protective effects against 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced cellular damage in osteoblastic cells. It reduced apoptosis, autophagy activity, and oxidative stress, suggesting potential for preventing bone-related diseases (Suh et al., 2018).

  • Mitochondrial Biogenesis in Pancreatic β-Cells : A study found that 26-Deoxyactein upregulates mitochondrial biogenesis in pancreatic β-cells. It protected these cells from methylglyoxal-induced oxidative damage, indicating potential therapeutic benefits for diabetes (Suh et al., 2017).

  • Effects on Osteoblastic Cells : Research also indicates that 26-Deoxyactein enhances the function of osteoblastic MC3T3-E1 cells, potentially beneficial for treating osteoporosis or other bone degenerative disorders (Choi, 2013).

  • Pharmacokinetics in Menopausal Women : A study investigating the pharmacokinetics of 23‐Epi‐26‐Deoxyactein in menopausal women found no acute toxicity or estrogenic hormone effects, suggesting its safety for therapeutic use (Breemen et al., 2010).

  • Quality Control in Medicinal Products : Studies focusing on the determination of 26-Deoxyactein in various medicinal products emphasize its importance in quality control and standardization of herbal medicines (Hong-zhu, 2012).

Future Directions

The future research directions for 26-Deoxyactein could include further investigation into its mechanism of action, its potential therapeutic uses, and its physical and chemical properties. More research is also needed to understand its synthesis and chemical reactions .

properties

IUPAC Name

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGJWLOGKSUGX-RBKCHLQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181062
Record name 26-Deoxyactein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

26-Deoxyactein

CAS RN

264624-38-6
Record name 26-Deoxyactein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264624-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26-Deoxyactein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl
Source European Chemicals Agency (ECHA)
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Record name 26-DEOXYACTEIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
390
Citations
J Yuan, Q Shi, J Chen, J Lu, L Wang, M Qiu, J Liu - Phytomedicine, 2020 - Elsevier
… We aimed to examine the anti-obesity potential of 23-epi-26-deoxyactein (DA), which is … (A) The schematic of 23-epi-26-deoxyactein (DA) treatment periods during the differentiation of …
Number of citations: 13 www.sciencedirect.com
HK Wang, N Sakurai, CY Shih… - Journal of agricultural and …, 2005 - ACS Publications
… racemosa claim to contain triterpene glycosides calculated from 23-epi-26-deoxyactein. In this study, a LC/MS/MS method for quantitative analysis of 23-epi-26-deoxyactein was …
Number of citations: 50 pubs.acs.org
D Wu, Q Yao, Y Chen, X Hu, C Qing, M Qiu - Molecules, 2016 - mdpi.com
… used to assay the cytotoxicities of actein and 26-deoxyactein in 12 human tumor cell lines. … actein and 26-deoxyactein were also evaluated. Results: Actein and 26-deoxyactein inhibited …
Number of citations: 10 www.mdpi.com
SN Chen, W Li, DS Fabricant… - Journal of Natural …, 2002 - ACS Publications
… 16 in 26-deoxyactein is … 26-deoxyactein, which has the same stereochemistry at C-23 as actein (3). To confirm the structures proposed for 26-deoxyactein (1) and 23-epi-26-deoxyactein …
Number of citations: 132 pubs.acs.org
RB van Breemen, W Liang, S Banuvar… - Clinical …, 2010 - Wiley Online Library
… -26-deoxyactein. Single doses of black cohosh extract containing 1.4, 2.8, or 5.6 mg of 23-epi-26-deoxyactein were … levels, and 23-epi-26-deoxyactein levels were determined. No acute …
Number of citations: 34 ascpt.onlinelibrary.wiley.com
AL Thomas, RJ Crawford, GE Rottinghaus, JK Tracy… - Hortscience, 2007 - journals.ashs.org
… 29.17 min for 23-epi-26-deoxyactein. Data were recorded and … The presence of 23-epi-26-deoxyactein was further … of 23-epi-26-deoxyactein and cimiracemoside A between the 2 years …
Number of citations: 5 journals.ashs.org
EM Choi - Journal of Applied Toxicology, 2013 - Wiley Online Library
… Deoxyactein, 27-(23-epi-26-deoxyactein), isolated from black cohosh (Cimicfuga racemosa) was purchased from ChromaDex Inc. (Irvine, CA , USA) and antimycin A (AMA) was …
Y Wang, C Sha, W Liu, Y Gai, H Zhang, H Qu… - … of pharmaceutical and …, 2012 - Elsevier
A selective and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of five constituents (cimicifugoside H-2, cimicifugoside H-1, 23-epi-26-…
Number of citations: 8 www.sciencedirect.com
KS Suh, EM Choi, WW Jung… - International …, 2017 - spandidos-publications.com
… To date, >20 of these triterpene glycosides have been isolated from this plant, of which 23-epi-26-deoxyactein (27-deoxyactein) is one of the major constituents. …
Number of citations: 24 www.spandidos-publications.com
EM Choi - Journal of Applied Toxicology, 2013 - Wiley Online Library
… racemosa, with 23-epi-26-deoxyactein being one of the major constituents. This compound formerly is known as ‘27-deoxyactein’. A model commonly used to study osteogenic …

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